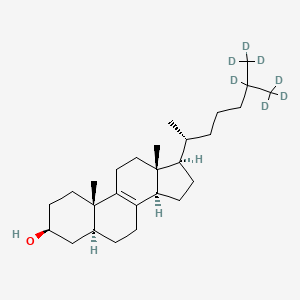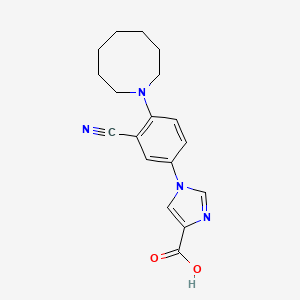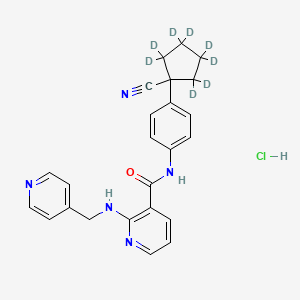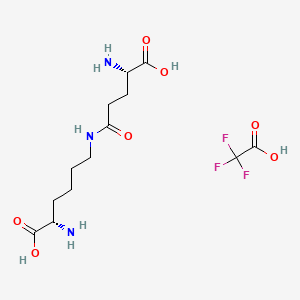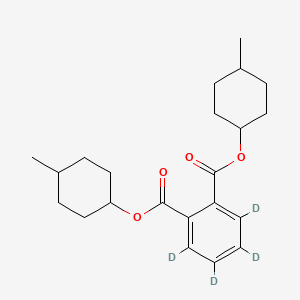
Bis(4-methylcyclohexyl) phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-methylcyclohexyl) phthalate-d4 is a deuterated phthalate ester, which means it contains deuterium atoms instead of hydrogen atoms. This compound is often used as an internal standard in analytical chemistry due to its stable isotope labeling. It has a molecular formula of C22D4H26O4 and a molecular weight of 362.496 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylcyclohexyl) phthalate-d4 typically involves the esterification of phthalic anhydride with 4-methylcyclohexanol-d4. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-methylcyclohexyl) phthalate-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phthalate esters.
Aplicaciones Científicas De Investigación
Bis(4-methylcyclohexyl) phthalate-d4 has several applications in scientific research:
Analytical Chemistry: Used as an internal standard for mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Environmental Studies: Helps in tracing the fate and transport of phthalates in environmental samples.
Pharmacokinetics: Used in studies to understand the metabolism and distribution of phthalate esters in biological systems.
Material Science: Employed in the synthesis of polymers and plasticizers.
Mecanismo De Acción
The mechanism of action of Bis(4-methylcyclohexyl) phthalate-d4 is primarily related to its role as an internal standard. In analytical chemistry, it provides a reference point for quantifying the concentration of phthalate esters in samples. The deuterium atoms in the compound help in distinguishing it from non-deuterated analogs, allowing for accurate measurements.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) phthalate: Commonly used as a plasticizer.
Diisononyl phthalate: Another plasticizer with similar applications.
Diisodecyl phthalate: Used in the production of flexible plastics.
Uniqueness
Bis(4-methylcyclohexyl) phthalate-d4 is unique due to its deuterium labeling, which makes it particularly useful as an internal standard in analytical techniques. This labeling provides enhanced stability and allows for precise quantification in complex mixtures.
Propiedades
Fórmula molecular |
C22H30O4 |
|---|---|
Peso molecular |
362.5 g/mol |
Nombre IUPAC |
bis(4-methylcyclohexyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C22H30O4/c1-15-7-11-17(12-8-15)25-21(23)19-5-3-4-6-20(19)22(24)26-18-13-9-16(2)10-14-18/h3-6,15-18H,7-14H2,1-2H3/i3D,4D,5D,6D |
Clave InChI |
JKJWMYHRXOJYJS-LNFUJOGGSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC2CCC(CC2)C)C(=O)OC3CCC(CC3)C)[2H])[2H] |
SMILES canónico |
CC1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)OC3CCC(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


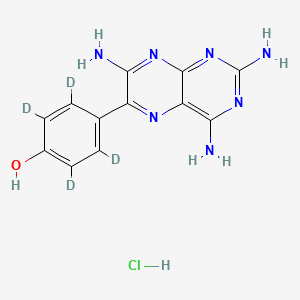
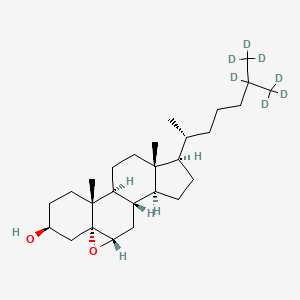
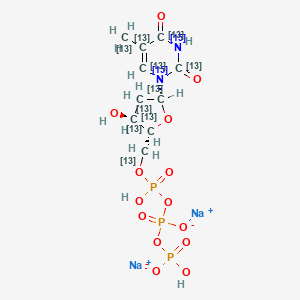
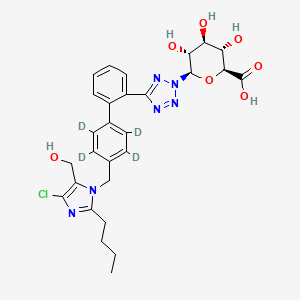
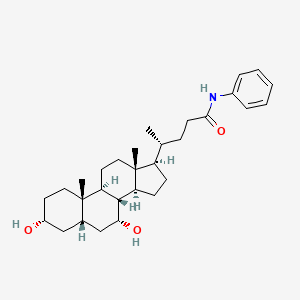
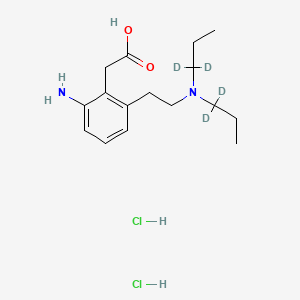
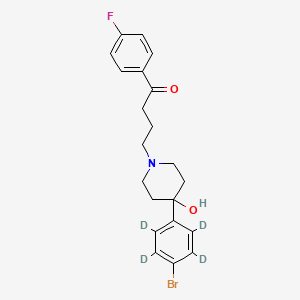
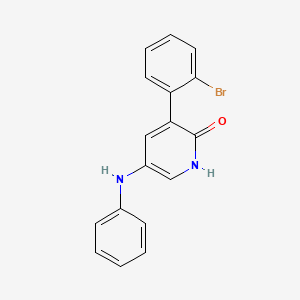
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
